1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate
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Overview
Description
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate is a chiral catalyst used in various asymmetric hydrogenation reactions. This compound is known for its high efficiency and selectivity in producing enantiomerically pure products, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the reaction of 1,2-bis[(2R,5R)-2,5-dimethylphospholano]benzene with rhodium(I) cyclooctadiene chloride dimer in the presence of a tetrafluoroborate salt. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the rhodium complex. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate primarily undergoes asymmetric hydrogenation reactions. It is also involved in other types of reactions such as:
Oxidation: The compound can be oxidized to form rhodium(III) complexes.
Substitution: Ligand substitution reactions can occur, where the cyclooctadiene ligand is replaced by other ligands.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas is used as the reducing agent, and the reaction is typically carried out under high pressure and moderate temperatures.
Oxidation: Oxidizing agents such as oxygen or peroxides are used.
Substitution: Various ligands such as phosphines or amines can be used to replace the cyclooctadiene ligand.
Major Products
The major products formed from these reactions are enantiomerically pure compounds, which are valuable in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in asymmetric hydrogenation reactions to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the production of chiral drugs, which require high enantiomeric purity for efficacy and safety.
Industry: Applied in the manufacture of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate involves the coordination of the rhodium center to the substrate, followed by the transfer of hydrogen atoms to the substrate in a stereoselective manner. The chiral phospholano ligands play a crucial role in determining the enantioselectivity of the reaction by creating a chiral environment around the rhodium center .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate
- 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
- 1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate
Uniqueness
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate is unique due to its high efficiency and selectivity in asymmetric hydrogenation reactions. The specific arrangement of the chiral phospholano ligands provides a distinct chiral environment that enhances the enantioselectivity of the reactions it catalyzes .
Properties
IUPAC Name |
cycloocta-1,5-diene;1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28P2.C8H12.BF4.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMNNKGIZSDCBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40BF4P2Rh- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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